![molecular formula C22H30N2Si B14458940 1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine CAS No. 72385-48-9](/img/structure/B14458940.png)
1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine is a synthetic compound that features a unique structure combining diphenyl, pyrrolidine, and silyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring, a common motif in bioactive molecules, adds to its significance.
Preparation Methods
The synthesis of 1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine typically involves the following steps:
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the diphenyl and silyl groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: Reduction reactions can convert ketone groups to their corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., Oxone) and reducing agents (e.g., sodium borohydride) are commonly used.
Major Products: The major products formed from these reactions include pyrrolidone derivatives, alcohols, and substituted pyrrolidine compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways affected by the compound depend on its structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine can be compared with other similar compounds:
Similar Compounds: Examples include 1-phenyl-2-(pyrrolidin-1-yl)ethanone and 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one.
Uniqueness: The presence of the silyl group in this compound distinguishes it from other pyrrolidine derivatives.
Properties
CAS No. |
72385-48-9 |
|---|---|
Molecular Formula |
C22H30N2Si |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
diphenyl-pyrrolidin-1-yl-(2-pyrrolidin-1-ylethyl)silane |
InChI |
InChI=1S/C22H30N2Si/c1-3-11-21(12-4-1)25(24-17-9-10-18-24,22-13-5-2-6-14-22)20-19-23-15-7-8-16-23/h1-6,11-14H,7-10,15-20H2 |
InChI Key |
YWZMVTUDKHJZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


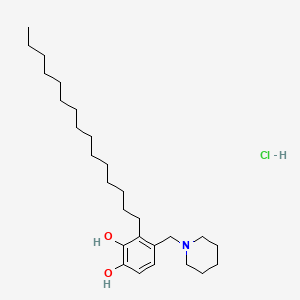
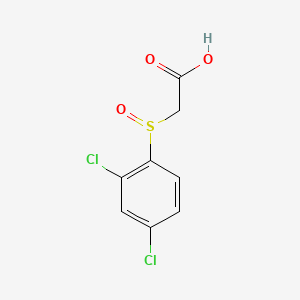

![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
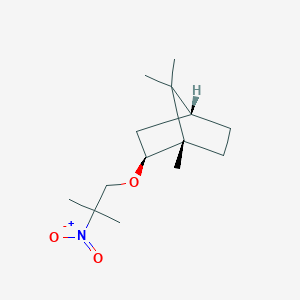

![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
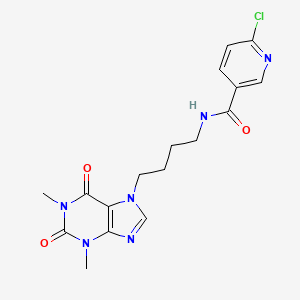
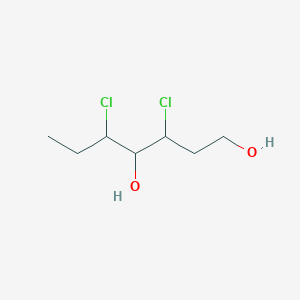

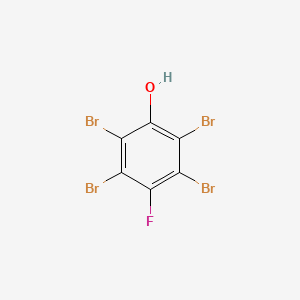

![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
